molecular formula C20H12N6O4 B018020 5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 109702-85-4

5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole

Cat. No. B018020
M. Wt: 400.3 g/mol
InChI Key: QATDJSYGMWRYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NBDI, and it has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various laboratory experiments.

Mechanism Of Action

The mechanism of action of NBDI involves its binding to DNA, specifically to sites of DNA damage. Once bound to damaged DNA, NBDI undergoes a conformational change that results in the emission of fluorescence. This fluorescence can be detected and quantified, allowing researchers to assess the extent of DNA damage in cells.

Biochemical And Physiological Effects

NBDI has been found to have minimal biochemical and physiological effects on cells. It does not appear to be toxic or mutagenic, and it does not interfere with normal cellular processes. This makes it a safe and reliable tool for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of NBDI is its high selectivity for damaged DNA. This makes it a valuable tool for the detection and quantification of DNA damage in cells. Additionally, NBDI is relatively easy to synthesize and is stable under a wide range of experimental conditions.
However, there are also some limitations to the use of NBDI in lab experiments. One of the main limitations is its relatively low quantum yield, which can make it difficult to detect fluorescence in some experimental settings. Additionally, NBDI is not suitable for use in vivo, as it does not readily penetrate cell membranes.

Future Directions

There are several potential future directions for research involving NBDI. One area of interest is the development of more sensitive and selective probes for the detection of DNA damage. Additionally, there is potential for the use of NBDI in the development of new cancer therapies, as it has been found to selectively bind to cancer cells. Further research is needed to explore these and other potential applications of NBDI in scientific research.

Synthesis Methods

The synthesis of NBDI involves several steps, including the condensation of 5-nitro-1H-benzo[d]imidazole with 4-nitroaniline, followed by the reduction of the nitro groups to amino groups, and finally, the cyclization of the resulting intermediate to form NBDI. This synthesis method has been well-established and is widely used in the production of NBDI for scientific research purposes.

Scientific Research Applications

NBDI has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of NBDI as a fluorescent probe for the detection of DNA damage. NBDI has been found to selectively bind to damaged DNA, making it a valuable tool for the detection and quantification of DNA damage in cells.

properties

CAS RN

109702-85-4

Product Name

5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole

Molecular Formula

C20H12N6O4

Molecular Weight

400.3 g/mol

IUPAC Name

6-nitro-2-[4-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H12N6O4/c27-25(28)13-5-7-15-17(9-13)23-19(21-15)11-1-2-12(4-3-11)20-22-16-8-6-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24)

InChI Key

QATDJSYGMWRYKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]

synonyms

5-NITRO-2-(4-(5-NITRO-1H-BENZO[D]IMIDAZOL-2-YL)PHENYL)-1H-BENZO[D]IMIDAZOLE

Origin of Product

United States

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